2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
Descripción
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol (CAS: 500899-98-9) is a synthetic aliphatic amino alcohol with a molecular formula of C₂₃H₂₅NO₃ and a molecular weight of 363.45 g/mol . Its structure comprises a 3,4-bis(benzyloxy)benzyl group attached to an ethanolamine backbone, enabling interactions with biological targets such as the p62 protein (SQSTM1), a key regulator of autophagy . The compound is synthesized via reductive amination between 3,4-bis(benzyloxy)benzaldehyde and 2-aminoethanol, achieving a moderate yield of ~44% . It is typically stored under dark, dry conditions at 2–8°C to maintain stability .
Propiedades
IUPAC Name |
2-[[3,4-bis(phenylmethoxy)phenyl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c25-14-13-24-16-21-11-12-22(26-17-19-7-3-1-4-8-19)23(15-21)27-18-20-9-5-2-6-10-20/h1-12,15,24-25H,13-14,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCHJDARJNKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol typically involves the reaction of 3,4-bis(benzyloxy)benzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, leading to the formation of different substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and ethanol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 2-((3,4-bis(benzyloxy)benzyl)amino)ethan-1-ol exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of benzyloxy groups enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .
- Neuroprotective Effects
- Antimicrobial Properties
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Research Tool
This compound is frequently utilized in research settings as a biochemical probe to study specific biological processes. Its unique structure allows researchers to investigate its interactions with proteins and other biomolecules, providing insights into cellular mechanisms and potential therapeutic targets.
Case Studies
Mecanismo De Acción
The mechanism of action of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzyloxy groups play a crucial role in binding to the target sites, while the ethanol moiety may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Properties
Key Observations:
Fluorinated analogs like ATB1021 exhibit higher binding affinity to p62 due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Linker Modifications: YTK-A76 introduces an ethoxy spacer, increasing molecular flexibility but reducing synthesis yield (39.1% vs. 44% for the target compound) .
Biological Activity :
- The target compound and YTK-2205 both activate mitophagy via p62, but YTK-2205’s diphenethoxy groups may confer prolonged metabolic stability in vivo .
- YTK-105, with a simpler structure, selectively targets the p62-ZZ domain, offering specificity for studying autophagy subpathways .
Synthetic Challenges :
Q & A
(Basic) What are the recommended synthetic routes for 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves reductive amination between 3,4-bis(benzyloxy)benzaldehyde and 2-aminoethanol under hydrogenation conditions (e.g., using Pd/C or NaBH₄ as reducing agents). Key optimizations include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve reaction homogeneity .
- Temperature control : Maintaining 50–70°C enhances reaction kinetics while minimizing side products.
- Catalyst loading : A 5–10% Pd/C ratio balances cost and efficiency for scale-up .
For detailed protocols, refer to the World Intellectual Property Organization patent WO2019190172, which outlines stepwise procedures and purification methods (e.g., column chromatography with heptane:isopropyl acetate gradients) .
(Advanced) How does the stereochemical configuration of this compound influence its binding affinity to the p62 ZZ domain?
Methodological Answer:
The compound acts as a p62-ZZ ligand, modulating autophagy via the AUTOTAC pathway. Stereochemistry impacts binding through:
- Hydrogen bonding : The hydroxyl and amino groups form critical interactions with Glu396 and Lys420 residues in the ZZ domain.
- Benzyloxy orientation : Para-substituted benzyl groups enhance hydrophobic packing, while meta-substitutions reduce affinity .
To assess stereochemical effects, employ: - Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses.
- Circular dichroism (CD) to monitor conformational changes in p62 upon ligand interaction .
(Basic) Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) and resolve residual benzyloxy byproducts .
- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., benzyloxy protons at δ 4.9–5.1 ppm; ethanolamine CH₂ at δ 3.5–3.7 ppm) .
- Mass spectrometry (ESI-MS) : [M+H]+ peaks at m/z 364.3 validate molecular weight (C₂₃H₂₅NO₃) .
(Advanced) What strategies can resolve discrepancies in autophagy modulation data observed in different cellular models when using this compound?
Methodological Answer:
Contradictions in autophagy assays (e.g., LC3-II vs. p62 degradation) may arise from:
- Cell-type specificity : Use p62⁻/⁻ knockout models to confirm target engagement .
- Dose optimization : Titrate concentrations (1–20 µM) to avoid off-target effects on mTOR or proteasomal pathways .
- Time-course experiments : Monitor autophagic flux at 6, 12, and 24 hours to distinguish transient vs. sustained effects .
(Basic) What are the solubility and stability profiles of this compound under various storage conditions?
Methodological Answer:
- Solubility : ≥10 mM in DMSO; <1 mM in aqueous buffers (pH 7.4). Pre-warm to 37°C and vortex for 10 minutes to avoid precipitation .
- Stability : Store as a solid at –20°C (stable for 12 months) or in DMSO at –80°C (6 months). Avoid freeze-thaw cycles >3× .
(Advanced) How can molecular docking studies be utilized to predict the interaction between this compound and the p62 ZZ domain?
Methodological Answer:
- Protein preparation : Retrieve the p62 ZZ domain structure (PDB: 2X7E) and remove water/ions using Chimera .
- Ligand parametrization : Assign Gasteiger charges and optimize geometry with Gaussian09 (B3LYP/6-31G*) .
- Docking protocol : Run 100 simulations with Lamarckian genetic algorithms (AutoDock) and cluster results by RMSD <2.0 Å. Validate with MM-GBSA binding energy calculations .
(Basic) What in vitro assays are recommended to evaluate the compound’s bioactivity in autophagy research?
Methodological Answer:
- Western blotting : Quantify p62 and LC3-II levels in HeLa or HEK293T cells treated with 10 µM compound for 12 hours .
- Immunofluorescence : Co-stain with LysoTracker Red to visualize autolysosome formation .
- Cell viability assays : Use CCK-8 or MTT to rule out cytotoxicity at therapeutic concentrations .
(Advanced) How can structural modifications enhance the compound’s blood-brain barrier (BBB) permeability for neurodegenerative disease studies?
Methodological Answer:
- LogP optimization : Introduce fluorine atoms to the benzyloxy groups to increase lipophilicity (target LogP = 2–3) .
- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to improve passive diffusion, with enzymatic cleavage in the CNS .
- In silico BBB prediction : Use SwissADME or admetSAR to prioritize analogs with high permeability scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
